MMV009085

Antimalarial Drug Discovery Transporter Inhibition Structure-Activity Relationship

MMV009085 is a validated chemical probe for PfHT1, featuring essential hydroxybutyl side chains that confer target specificity—derivatives lacking these tails exhibit negligible activity. Supplied with batch-specific analytical verification (NMR, HPLC) at standardized purity for reproducible malaria research. Avoid generic NDI analogs lacking characterized biological activity.

Molecular Formula C22H22N2O6
Molecular Weight 410.4 g/mol
Cat. No. B12381415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMV009085
Molecular FormulaC22H22N2O6
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)CCCCO)C(=O)N(C2=O)CCCCO
InChIInChI=1S/C22H22N2O6/c25-11-3-1-9-23-19(27)13-5-7-15-18-16(8-6-14(17(13)18)20(23)28)22(30)24(21(15)29)10-2-4-12-26/h5-8,25-26H,1-4,9-12H2
InChIKeyXZBVMYTVRGGDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMV009085 (2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone) Procurement and Scientific Baseline


2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone (CAS 298217-59-1, MW 410.42, formula C22H22N2O6), also designated MMV009085, is a naphthalene diimide (NDI)-derived small molecule featuring two terminal hydroxyl groups on 4-carbon butyl side chains appended to the imide nitrogen positions . It is recognized as a potent and specific inhibitor of the Plasmodium falciparum hexose transporter PfHT1 and was originally identified as a hit from the Medicines for Malaria Venture (MMV) Malaria Box [1].

Procurement Alert: Why Unvalidated Analogs Cannot Replace MMV009085


Generic substitution among naphthalene diimide (NDI) derivatives is scientifically unsound due to the profound impact of side-chain engineering on both biological activity and physicochemical behavior. NDI-based compounds are a chemically diverse class where subtle variations in N-substitution—such as altering alkyl chain length, branching, or terminal functional groups—can drastically alter target engagement, solubility, and cytotoxicity profiles [1]. For instance, within the PfHT1 inhibition series, the presence and length of the hydroxybutyl side chain on MMV009085 has been directly shown to confer target potency, while derivatives lacking these terminal butanol tails exhibit markedly reduced inhibitory activity [2]. Therefore, sourcing an NDI analog based solely on core scaffold similarity risks acquiring a compound with uncharacterized or null biological activity.

Quantitative Comparative Evidence for MMV009085 Selection


Head-to-Head Target Inhibition: MMV009085 vs. Butanol Tail-Deleted Derivative

Direct comparative analysis demonstrates that the hydroxybutyl side chains of MMV009085 are essential for potent PfHT1 inhibition. In a small-molecule inhibition analysis of PfHT1, MMV009085 demonstrated significant target engagement, while a derivative lacking the butanol tails showed substantially reduced inhibitory capacity [1].

Antimalarial Drug Discovery Transporter Inhibition Structure-Activity Relationship

Orthologue Selectivity Profile: PfHT1 vs. Human Glucose Transporters

MMV009085 exhibits notable orthologue selectivity, distinguishing it from less selective in-class NDI analogs. In a FRET-based high-throughput screen designed to identify inhibitors of both malarial and human glucose transporters, MMV009085 was identified as a hit demonstrating high potency and orthologue selectivity [1].

Target Selectivity Antimalarial Screening Orthologue Profiling

Strain-Dependent Antiparasitic Potency: 3D7 vs. Dd2 P. falciparum Strains

MMV009085 displays differential potency against distinct P. falciparum strains, with superior activity observed against the Dd2 strain relative to the 3D7 strain. This differential activity may reflect variations in transporter expression or compound uptake mechanisms between strains .

Antimalarial Efficacy Drug-Resistant Strains Parasite Growth Inhibition

Cytotoxicity Window Assessment Across Human Cell Lines

MMV009085 exhibits moderate cytotoxicity against human cell lines, with CC50 values that define the selectivity window relative to antiparasitic EC50. The cytotoxicity profile varies across cell types, with HEK293T cells showing slightly higher tolerance than HepG2 hepatocellular carcinoma cells [1].

Cytotoxicity Profiling Selectivity Index Mammalian Cell Tolerance

Analytical Purity and Quality Control Specifications for Procurement

Commercial MMV009085 is supplied with batch-specific quality control documentation including NMR, HPLC, and GC verification. The standard purity specification is ≥95% (MedChemExpress) to 98% (Bidepharm), with certificates of analysis available upon request . Powder storage at -20°C ensures 3-year stability .

Quality Control Analytical Purity Procurement Specifications

Physicochemical Property Profile for Formulation and Handling

The physicochemical profile of MMV009085—including molecular weight, hydrogen bond donor/acceptor counts, and calculated complexity—positions it within drug-like chemical space. The terminal hydroxyl groups confer increased polarity relative to alkyl-substituted NDI analogs [1]. The compound is supplied as a solid with defined storage conditions to maintain integrity .

Drug-Like Properties Solubility Formulation Development

Optimal Application Scenarios for MMV009085 Based on Quantitative Evidence


PfHT1 Transporter Inhibition and Antimalarial Mechanism Studies

MMV009085 is optimal for investigating PfHT1 as a validated antimalarial drug target. Its potent inhibition of glucose uptake (IC50: 2.6 μM) and parasite growth (EC50: 1.23 ± 0.04 μM against 3D7; EC50: 0.720 ± 0.05 μM against Dd2) make it suitable as a chemical probe for target engagement studies [1]. The compound is particularly effective in Dd2 strain models, which demonstrate approximately 1.7-fold higher sensitivity relative to 3D7 [1].

Structure-Activity Relationship Studies of NDI-Derived Transporter Inhibitors

MMV009085 serves as a key reference compound for SAR studies investigating the role of hydroxybutyl side chains in PfHT1 inhibition. Direct comparative evidence demonstrates that the butanol tail moiety is essential for target potency, as a derivative lacking these side chains exhibits negligible inhibitory activity [1]. This makes MMV009085 a validated positive control for evaluating new NDI-based inhibitors with varied substitution patterns.

Selectivity Profiling Across Glucose Transporter Orthologues

MMV009085 is well-suited for comparative selectivity studies examining PfHT1 versus human glucose transporter orthologues (GLUT family). The compound's documented orthologue selectivity [1], combined with its defined cytotoxicity profile in human cell lines (CC50: 2.46 ± 0.03 μM in HEK293T; CC50: 1.92 ± 0.85 μM in HepG2) , provides a quantifiable baseline for assessing selectivity indices and therapeutic windows in antimalarial drug discovery programs.

Quality-Controlled Reagent for Reproducible Malaria Research

For laboratories requiring consistent, reproducible results in malaria research, MMV009085 is supplied with batch-specific analytical verification (NMR, HPLC, GC) at standardized purity (95-98%) [1]. Defined storage conditions (powder at -20°C, stable for 3 years) ensure long-term experimental consistency . The availability of certificates of analysis supports regulatory documentation requirements and minimizes inter-experimental variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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